4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a chemical compound with the molecular formula C13H17FN2O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the sulfonamide group.
Click Chemistry: It can participate in Cu(I)-mediated [3+2] cycloaddition reactions with azides and alkynes, making it a versatile building block for bioconjugation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Click Chemistry: Copper(I) catalysts and ligands are used in the presence of azides and alkynes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while click chemistry reactions result in triazole-linked products .
Scientific Research Applications
4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways depend on the specific application and target. For example, in PET imaging, the compound acts as a radiotracer, allowing the visualization of biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide derivative used in various chemical and biological applications.
4-(4-Fluoro-2-nitrophenyl)morpholine: Another fluorinated morpholine derivative with different chemical properties and applications.
N-Butylbenzenesulfonamide: A sulfonamide used in the synthesis of dyes and other industrial chemicals.
Uniqueness
4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to its combination of a fluorinated aromatic ring, a morpholine moiety, and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research fields .
Properties
IUPAC Name |
4-fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-15(10-13(17)16-6-8-20-9-7-16)21(18,19)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFDMJBKKQRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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